N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H18N2O5 and its molecular weight is 402.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. The following sections detail its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound's structure is characterized by a dibenzodiazepine core fused with an oxazepine ring. This unique configuration contributes to its potential biological activities. The presence of substituents like dimethyl groups enhances its chemical properties.
Molecular Details
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈N₂O₄ |
Molecular Weight | 340.4 g/mol |
CAS Number | 922009-50-5 |
Anti-Cancer Activity
Research has indicated that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the effect of synthesized benzoxazepine derivatives on solid tumor cell lines and found varying degrees of cytotoxicity. The results suggested that these compounds could inhibit cancer cell proliferation and modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α depending on the cancer type used in the experiments .
Case Study: Cytotoxicity Assessment
In a specific study involving 10,11-dihydrodibenz[b,f][1,4]oxazepine derivatives:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : Significant inhibition of cell proliferation was observed at concentrations ranging from 10 to 100 µM. The most potent compound showed an IC₅₀ value of approximately 25 µM against MCF-7 cells.
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound have been highlighted through various studies demonstrating its ability to reduce inflammation markers in vitro. Specifically, the modulation of cytokine release was examined:
- Cytokines Measured : IL-6 and TNF-α.
- Results : The compound reduced cytokine levels significantly compared to untreated controls, indicating potential use as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against several bacterial strains. Studies showed limited antimicrobial activity but notable effectiveness against certain pathogens:
- Tested Pathogens : Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited inhibition zones comparable to standard antibiotics like tetracycline in disk diffusion assays .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazepine ring plays a crucial role in interacting with biological targets involved in cell signaling pathways related to inflammation and cancer progression.
Interaction Studies
To further elucidate its mechanism:
- Binding Affinity Studies : Investigating how well the compound binds to specific receptors or enzymes.
- Cell Signaling Pathway Analysis : Understanding how the compound influences pathways like NF-kB and MAPK that are critical in inflammation and cancer.
特性
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-13-3-6-19-17(9-13)25(2)23(27)16-11-15(5-8-18(16)30-19)24-22(26)14-4-7-20-21(10-14)29-12-28-20/h3-11H,12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFJSRAIJMGZRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。